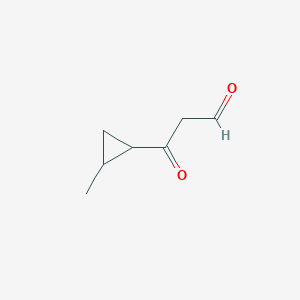
3-(2-Methylcyclopropyl)-3-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylcyclopropyl)-3-oxopropanal is an organic compound that features a cyclopropyl group attached to a propanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylcyclopropyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. Another method includes the use of cyclopropyl ketones in a series of reactions involving reduction and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation: 3-(2-Methylcyclopropyl)-3-oxopropanoic acid.
Reduction: 3-(2-Methylcyclopropyl)-3-hydroxypropanal.
Substitution: Various cyclopropyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-Methylcyclopropyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylcyclopropyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can lead to the modulation of enzymatic activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylcyclopropyl)-3-oxopropanenitrile
- 1-Methyl-3-(2-methylcyclopropyl)-1-cyclopropene
- 3,3-Dimethylcyclopropene
Uniqueness
3-(2-Methylcyclopropyl)-3-oxopropanal is unique due to its specific structural features, including the presence of both a cyclopropyl group and an aldehyde functional group.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-(2-methylcyclopropyl)-3-oxopropanal |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(5)7(9)2-3-8/h3,5-6H,2,4H2,1H3 |
InChI Key |
RNPXBZRFCRUJNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


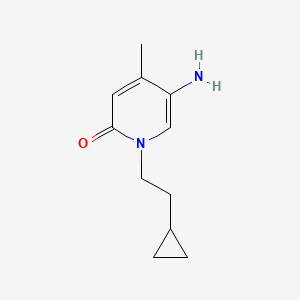
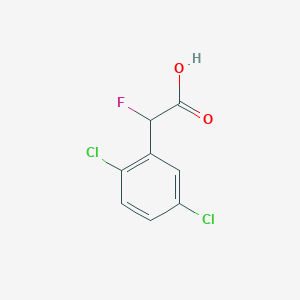
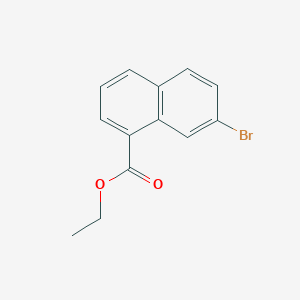

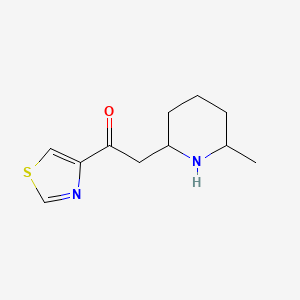
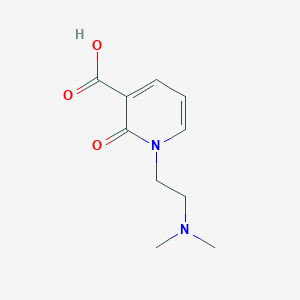
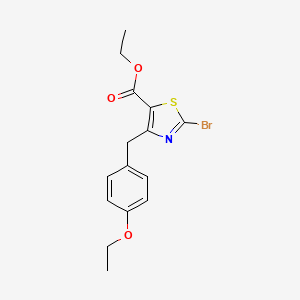

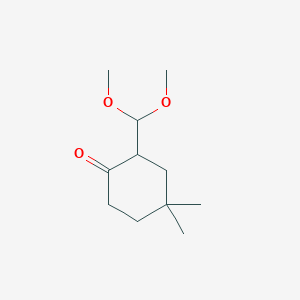
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
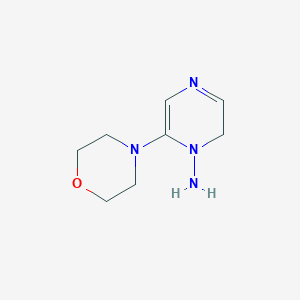
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)

